molecular formula C19H16Cl2N2O B2472462 (E)-2-cyano-N-(2,6-dichlorophenyl)-3-(2,4,5-trimethylphenyl)prop-2-enamide CAS No. 1013273-81-8

(E)-2-cyano-N-(2,6-dichlorophenyl)-3-(2,4,5-trimethylphenyl)prop-2-enamide

Cat. No.: B2472462
CAS No.: 1013273-81-8
M. Wt: 359.25
InChI Key: OSZMAUGANWCZGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-cyano-N-(2,6-dichlorophenyl)-3-(2,4,5-trimethylphenyl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of a carbon-carbon double bond conjugated with an amide group. This compound is notable for its complex structure, which includes cyano, dichlorophenyl, and trimethylphenyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-N-(2,6-dichlorophenyl)-3-(2,4,5-trimethylphenyl)prop-2-enamide typically involves the following steps:

    Formation of the Enamide Backbone: The initial step involves the formation of the enamide backbone through a condensation reaction between an appropriate aldehyde and an amide. This reaction is usually catalyzed by a base such as sodium hydroxide or potassium carbonate.

    Introduction of Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a suitable cyanating agent like sodium cyanide or potassium cyanide.

    Substitution with Dichlorophenyl and Trimethylphenyl Groups: The final step involves the substitution of hydrogen atoms on the phenyl rings with chlorine and methyl groups. This can be achieved through electrophilic aromatic substitution reactions using reagents like chlorine gas and methyl iodide.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Catalysts and solvents are carefully selected to enhance the reaction rates and facilitate the purification process.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-N-(2,6-dichlorophenyl)-3-(2,4,5-trimethylphenyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine gas for electrophilic substitution, sodium cyanide for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of primary or secondary amines and alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(E)-2-cyano-N-(2,6-dichlorophenyl)-3-(2,4,5-trimethylphenyl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-2-cyano-N-(2,6-dichlorophenyl)-3-(2,4,5-trimethylphenyl)prop-2-enamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-cyano-N-(2,6-dichlorophenyl)-3-phenylprop-2-enamide: Lacks the trimethyl groups on the phenyl ring.

    (E)-2-cyano-N-(2,6-dichlorophenyl)-3-(4-methylphenyl)prop-2-enamide: Contains only one methyl group on the phenyl ring.

Uniqueness

(E)-2-cyano-N-(2,6-dichlorophenyl)-3-(2,4,5-trimethylphenyl)prop-2-enamide is unique due to the presence of multiple substituents on the phenyl rings, which can significantly influence its chemical reactivity and biological activity. The combination of cyano, dichlorophenyl, and trimethylphenyl groups makes it a versatile compound for various applications.

Properties

IUPAC Name

(E)-2-cyano-N-(2,6-dichlorophenyl)-3-(2,4,5-trimethylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N2O/c1-11-7-13(3)14(8-12(11)2)9-15(10-22)19(24)23-18-16(20)5-4-6-17(18)21/h4-9H,1-3H3,(H,23,24)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSZMAUGANWCZGX-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)C=C(C#N)C(=O)NC2=C(C=CC=C2Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1C)/C=C(\C#N)/C(=O)NC2=C(C=CC=C2Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.